(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine
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Overview
Description
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Synthesis Analysis
This would involve detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve discussing the molecular structure of the compound, including its bond lengths and angles, hybridization states, and any notable structural features.Chemical Reactions Analysis
This would involve detailing the chemical reactions that the compound can undergo, including any reactions it’s particularly prone to.Physical And Chemical Properties Analysis
This would involve discussing the compound’s physical and chemical properties, such as its melting and boiling points, solubility, and reactivity.Scientific Research Applications
Novel Cobalt(II) Complexes
The compound (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine (referred to as LA) has been utilized in synthesizing novel cobalt(II) complexes. These complexes have shown promise in catalyzing the polymerization of methyl methacrylate to produce poly(methyl methacrylate). The study highlighted the influence of ligand architecture on catalytic activity, noting that increased steric bulk around the metal center resulted in decreased catalytic activity (Ahn et al., 2016).
Antioxidant and Enzymatic Inhibition
γ-Pyridinyl Amine Derivatives
Research involving diverse γ-pyridinyl amine derivatives, including cyclic analogs, has demonstrated significant antioxidant activity and moderate acetylcholinesterase inhibitory properties. This research underscores the potential of these compounds in the design and development of new pyridine-based molecules with dual functionalities, especially for antioxidant and acetylcholinesterase inhibitory activities (Vargas Méndez & Kouznetsov, 2015).
Synthesis and Applications in Chemistry
Synthesis of N-Cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine Derivatives
These derivatives have been successfully synthesized under solvent-free conditions using N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide and poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) as catalysts. This synthesis methodology offers a useful approach for creating N-cyclohexyl-2-aryl(alkyl)-imidazo[1,2-a]pyridin-3-amine derivatives with good to high yields (Ghorbani‐Vaghei & Amiri, 2014).
Molecular Modeling and Design
Diiron(III) Complexes as Methane Monooxygenases Models
Diiron(III) complexes containing the (4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine and its analogs have been studied as functional models for methane monooxygenases. These complexes were observed to catalyze the selective hydroxylation of alkanes, showing the potential for practical applications in chemical transformations and the pharmaceutical industry (Sankaralingam & Palaniandavar, 2014).
Catalysis and Polymerization
Copolymerization of Cyclohexene Oxide/Carbon Dioxide
The compound has been involved in the catalysis of the copolymerization of cyclohexene oxide and carbon dioxide. This study demonstrated the use of chromium(III) amino-bis(phenolato) complexes in the polymerization process, highlighting the structural and catalytic versatility of these complexes (Devaine-Pressing et al., 2015).
Safety And Hazards
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Future Directions
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Please note that the availability of this information can vary greatly depending on how extensively the compound has been studied. For a less well-known compound, some or all of this information may not be available. If you have any other questions or need information on a different topic, feel free to ask!
properties
IUPAC Name |
4-methyl-N-(pyridin-3-ylmethyl)cyclohexan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-4-6-13(7-5-11)15-10-12-3-2-8-14-9-12/h2-3,8-9,11,13,15H,4-7,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXDUPDEYUFILL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NCC2=CN=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901256855 |
Source
|
Record name | N-(4-Methylcyclohexyl)-3-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901256855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methyl-cyclohexyl)-pyridin-3-ylmethyl-amine | |
CAS RN |
626216-69-1 |
Source
|
Record name | N-(4-Methylcyclohexyl)-3-pyridinemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626216-69-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Methylcyclohexyl)-3-pyridinemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901256855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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